molecular formula C22H20N4O4 B2690785 3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-51-5

3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2690785
M. Wt: 404.426
InChI Key: MGVWDNCRFAUVFV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . They have been used in the treatment of estrogen receptor positive (ER+) breast cancer .


Synthesis Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized based on molecular diversity . The synthesis process involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines includes two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines include reductive condensation and methylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can be determined by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Biological Activity

Novel compounds, including pyrimidine derivatives, have been synthesized and studied for their biological activities. For example, a study involved the synthesis of various heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were identified as COX-1/COX-2 inhibitors, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis and characterization of triazolopyrimidines, demonstrating their antimicrobial and antioxidant activities. This research underscores the potential of pyrimidine derivatives in addressing microbial resistance and oxidative stress-related conditions (Gilava, Patel, Ram, & Chauhan, 2020).

Antiviral and Antifungal Properties

Pyrimidine derivatives have also been evaluated for their antiviral and antifungal properties, offering a promising avenue for the development of new antiviral agents. Studies have shown that certain pyrimidine analogs exhibit activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), highlighting their therapeutic potential in antiviral drug development (Renau et al., 1996).

Cytotoxicity and Cancer Research

Pyrimidine derivatives have been synthesized and assessed for their cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the exploration of new anticancer agents, emphasizing the role of pyrimidine structures in the development of chemotherapeutic drugs (Hassan, Hafez, & Osman, 2014).

Supramolecular Aggregation and Material Science

Studies have also explored the supramolecular aggregation of pyrimidine derivatives, providing insights into their conformational features and potential applications in material science. For instance, research on thiazolopyrimidines has revealed significant differences in intermolecular interaction patterns based on structural modifications, which could influence the design of novel organogels and other materials (Nagarajaiah & Begum, 2014).

Future Directions

Future research could focus on the development of new pyrrolo[2,3-d]pyrimidines as anti-inflammatory agents . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-25-13-17(20(27)23-15-9-6-10-16(11-15)30-2)18-19(25)21(28)26(22(29)24-18)12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVWDNCRFAUVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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